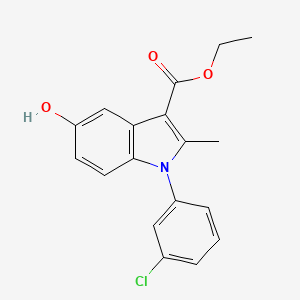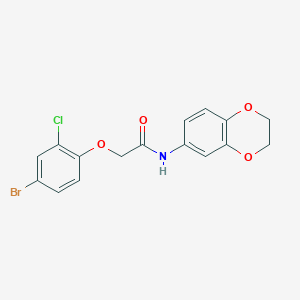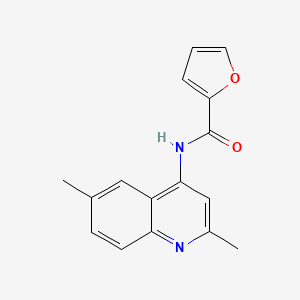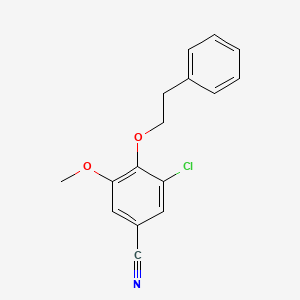
ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. This compound has gained popularity as a recreational drug due to its psychoactive effects, but it also has potential applications in scientific research.
作用机制
Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located in the brain and throughout the body. This compound binds to these receptors and activates them, leading to a range of physiological effects.
Biochemical and Physiological Effects:
ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been shown to produce a range of effects on the body, including altered perception, mood, and cognitive function. It can also affect heart rate, blood pressure, and body temperature. Additionally, ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been shown to have analgesic and anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of using ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate in scientific research is its potency and selectivity for the cannabinoid receptors, which allows for precise manipulation of the endocannabinoid system. However, its recreational use and potential for abuse can pose ethical and safety concerns in laboratory settings.
未来方向
There are several potential future directions for research on ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate and other synthetic cannabinoids. These include investigating their therapeutic potential in the treatment of various diseases, exploring their effects on the developing brain, and developing new compounds with improved selectivity and safety profiles. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids on human health.
In conclusion, ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic cannabinoid that has potential applications in scientific research. It acts as a potent agonist of the cannabinoid receptors and has been shown to produce a range of physiological effects. While it has advantages in laboratory settings, its recreational use and potential for abuse pose ethical and safety concerns. Future research on synthetic cannabinoids could lead to new therapeutic applications and improved safety profiles.
合成方法
Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be synthesized using several methods, including the reaction of 1-(3-chlorophenyl) ethanone with 2-methylindole-3-carboxaldehyde in the presence of a base and an oxidizing agent. Another method involves the reaction of 1-(3-chlorophenyl) propanone with 2-methylindole-3-carboxaldehyde in the presence of a base and a reducing agent.
科学研究应用
Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been used in scientific research to study the endocannabinoid system and its effects on various physiological processes such as pain, appetite, and mood. It has also been used to investigate the potential therapeutic applications of cannabinoids in the treatment of various diseases such as cancer, epilepsy, and multiple sclerosis.
属性
IUPAC Name |
ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-3-23-18(22)17-11(2)20(13-6-4-5-12(19)9-13)16-8-7-14(21)10-15(16)17/h4-10,21H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCCOJWJVFMPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B5177554.png)

![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]benzamide](/img/structure/B5177567.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5177575.png)
![1-(4-nitrophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5177585.png)


![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5177603.png)

![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5177625.png)
![2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5177631.png)

![2-(4-ethylphenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5177644.png)
